4-chloro-5,7-dimethoxy-3-nitroquinoline
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Overview
Description
4-chloro-5,7-dimethoxy-3-nitroquinoline is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 4-chloro-5,7-dimethoxy-3-nitroquinoline involves several steps, typically starting with the appropriate quinoline precursor. The reaction conditions often include the use of chlorinating agents, methoxylating agents, and nitrating agents under controlled temperatures and pressures . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-5,7-dimethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
4-chloro-5,7-dimethoxy-3-nitroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-5,7-dimethoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
4-chloro-5,7-dimethoxy-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-chloro-6,7-dimethoxy-3-nitroquinoline: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Known for its significant antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1989082-19-0 |
---|---|
Molecular Formula |
C11H9ClN2O4 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-chloro-5,7-dimethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-6-3-7-10(9(4-6)18-2)11(12)8(5-13-7)14(15)16/h3-5H,1-2H3 |
InChI Key |
BMMACZJHJNSEBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C(=C1)OC)Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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